molecular formula C23H24O4 B11434480 Ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11434480
M. Wt: 364.4 g/mol
InChI Key: AFLZQWWRXPVFGB-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Substitution reactions: Introduction of the methoxyphenyl and methylphenyl groups can be done through Friedel-Crafts alkylation reactions.

    Esterification: The carboxylate group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors may be used to enhance reaction rates and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves interactions with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its biological activity. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2-hydroxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The methoxy group can enhance electron density on the aromatic ring, affecting its chemical behavior in various reactions.

Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 6-(2-methoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H24O4/c1-4-27-23(25)22-19(18-7-5-6-8-21(18)26-3)13-17(14-20(22)24)16-11-9-15(2)10-12-16/h5-12,14,19,22H,4,13H2,1-3H3

InChI Key

AFLZQWWRXPVFGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=CC=C3OC

Origin of Product

United States

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